(2Z,5E)-5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
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Overview
Description
5-[(E)-1-(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring that the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the imine group can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities. Its structure suggests that it could interact with biological molecules, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new drugs.
Industry
In industry, this compound can be used in the production of specialty chemicals. Its unique properties make it suitable for applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE involves its interaction with molecular targets in biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and imine-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
What sets 5-[(E)-1-(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. This makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C21H21BrN2O4S |
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Molecular Weight |
477.4 g/mol |
IUPAC Name |
(5E)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H21BrN2O4S/c1-3-28-17-13-15(22)11-14(19(17)25)12-18-20(26)24(9-10-27-2)21(29-18)23-16-7-5-4-6-8-16/h4-8,11-13,25H,3,9-10H2,1-2H3/b18-12+,23-21? |
InChI Key |
KKCRVNOOIOYCMN-OKZFSLEBSA-N |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)Br |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)Br |
Origin of Product |
United States |
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